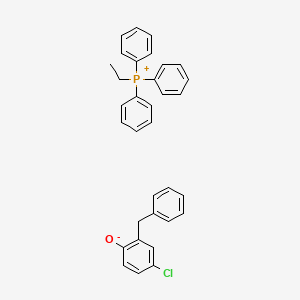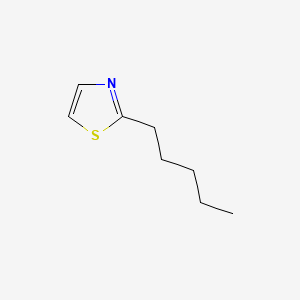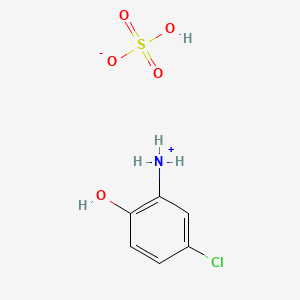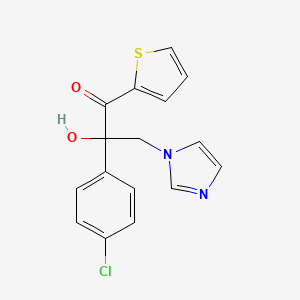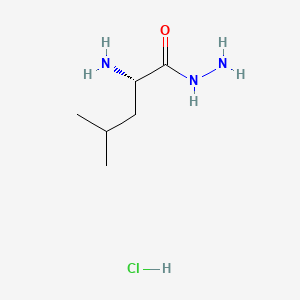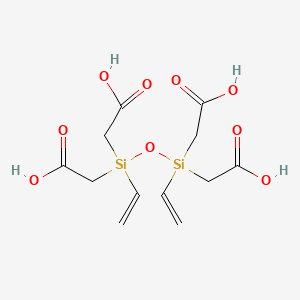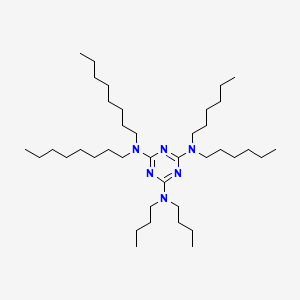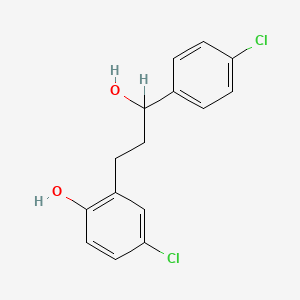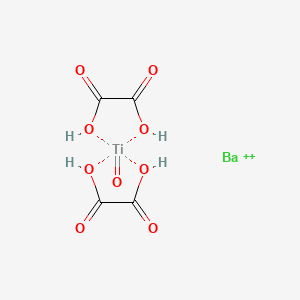
Phosphoric acid, octadecyl ester, aluminum salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, octadecyl ester, aluminum salt is an organic phosphate ester compound. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long carbon chain and the presence of aluminum, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, octadecyl ester, aluminum salt is typically synthesized by reacting octadecanol with phosphoric acid. The reaction generally requires the use of a catalyst to facilitate the process . The reaction conditions include heating the mixture to a specific temperature to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, octadecanol and phosphoric acid, are mixed in reactors with catalysts to accelerate the reaction. The product is then purified through various methods, such as distillation or crystallization, to obtain the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, octadecyl ester, aluminum salt undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as potassium permanganate for oxidation.
Major Products Formed
Hydrolysis: Produces phosphoric acid and octadecanol.
Oxidation: Can lead to the formation of various oxidized products depending on the conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphoric acid, octadecyl ester, aluminum salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, inks, plastics, textiles, and personal care products.
Mecanismo De Acción
The mechanism of action of phosphoric acid, octadecyl ester, aluminum salt involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and stabilizes emulsions by aligning at the interface of different phases. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Phosphoric acid, octadecyl ester, aluminum salt can be compared with other similar compounds, such as:
Cetyl oleyl phosphate: Known for its excellent emulsion stability and anti-wear performance.
Ethoxylated fatty alcohols: Used as non-ionic surfactants with similar applications in emulsification and stabilization.
The uniqueness of this compound lies in its specific combination of properties imparted by the long carbon chain and the presence of aluminum, making it suitable for specialized applications.
Propiedades
Número CAS |
68071-22-7 |
|---|---|
Fórmula molecular |
C54H111Al2O12P3 |
Peso molecular |
1099.3 g/mol |
Nombre IUPAC |
dialuminum;octadecyl phosphate |
InChI |
InChI=1S/3C18H39O4P.2Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h3*2-18H2,1H3,(H2,19,20,21);;/q;;;2*+3/p-6 |
Clave InChI |
HBEOVKSHQZVUQQ-UHFFFAOYSA-H |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Al+3].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


